molecular formula C5H8N2O2 B119845 5,6,6-Trideuterio-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione CAS No. 334473-42-6

5,6,6-Trideuterio-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione

Cat. No. B119845
M. Wt: 134.17 g/mol
InChI Key: NBAKTGXDIBVZOO-LIDOUZCJSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5,6,6-Trideuterio-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione consists of a six-membered ring with two nitrogen atoms and four carbon atoms. One of the carbon atoms is bonded to a methyl group .


Physical And Chemical Properties Analysis

The molecular weight of 5,6,6-Trideuterio-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione is 134.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 134.096237978 g/mol . The topological polar surface area is 58.2 Ų . It has a heavy atom count of 9 .

Scientific Research Applications

  • Synthesis and Characterization : 5,6,6-Trideuterio-1,3-diazinane-2,4-dione serves as an intermediate in the synthesis of more complex molecules. It has been synthesized under various conditions, with its structure confirmed by NMR, IR, and mass spectrometry techniques. The deuterium atoms introduce unique isotopic labeling that aids in spectroscopic studies and reaction mechanism investigations (Isac Paulraj & Muthu, 2013).

  • Catalytic Reactions : The compound participates in catalytic reactions involving metal ions, showcasing its utility in forming cyclic Schiff's bases through a template process. This highlights its role in supramolecular chemistry and the formation of complex structures with potential applications in material science and catalysis (Green, Smith, & Tasker, 1971).

  • Formation of Supramolecular Structures : Studies have demonstrated the ability of derivatives of 1,3-diazinane-2,4-dione to form supramolecular structures, such as dimers and tetramers, through hydrogen bonding. This property is significant for understanding the molecular interactions and self-assembly processes in chemical systems (Low et al., 2002).

  • Potential Anticonvulsant Agents : Derivatives of 1,3-diazinane-2,4-dione have been investigated for their potential as anticonvulsant agents. The structure-property relationship studies of these compounds provide insights into their pharmacological profiles and pave the way for the development of new therapeutic agents (Lazić et al., 2017).

  • Experimental and Theoretical Studies : The chemical and physical properties of 1,3-diazinane-2,4-dione derivatives have been extensively studied both experimentally and theoretically. DFT calculations, alongside experimental data, have helped in understanding the molecular geometry, electronic structure, and interaction mechanisms, furthering the compound's applications in chemical synthesis and drug design (Hansen, Bolvig, & Kappe, 1995).

properties

IUPAC Name

5,6,6-trideuterio-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-3-2-6-5(9)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,9)/i1D3,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAKTGXDIBVZOO-LIDOUZCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(=O)NC(=O)N1)([2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,6-Trideuterio-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione

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